molecular formula C21H18N2 B14445856 N-(4-ethylphenyl)acridin-9-amine CAS No. 75651-10-4

N-(4-ethylphenyl)acridin-9-amine

Cat. No.: B14445856
CAS No.: 75651-10-4
M. Wt: 298.4 g/mol
InChI Key: OLPLIEMZPJHSHL-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)acridin-9-amine is a 9-aminoacridine derivative, a class of compounds demonstrating significant research value in immunology and oncology. As part of the 9-aminoacridine family, its core structure is known to interact with DNA via intercalation, a mechanism that can disrupt topoisomerase function and stop the progression of DNA processes, making it a candidate for investigation in anticancer research . Recent high-throughput phenotypic screening of analogous compounds has identified specific 9-aminoacridines as potent, selective inhibitors of FoxP3, the key transcription factor in regulatory T cells (Tregs) . By interfering with FoxP3's DNA-binding activity, these compounds abrogate Treg suppressive function, thereby boosting anti-tumor immune responses in both ex vivo patient samples and in vivo models, highlighting their potential in cancer immunotherapy . Beyond oncology, 9-aminoacridine derivatives are also investigated as reversible inhibitors of acetylcholinesterase and butyrylcholinesterase, representing a crucial pharmacophore for neurodegenerative disease research . This compound is supplied strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheets for 9-aminoacridine derivatives prior to use, as they may cause skin and eye irritation .

Properties

CAS No.

75651-10-4

Molecular Formula

C21H18N2

Molecular Weight

298.4 g/mol

IUPAC Name

N-(4-ethylphenyl)acridin-9-amine

InChI

InChI=1S/C21H18N2/c1-2-15-11-13-16(14-12-15)22-21-17-7-3-5-9-19(17)23-20-10-6-4-8-18(20)21/h3-14H,2H2,1H3,(H,22,23)

InChI Key

OLPLIEMZPJHSHL-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC2=C3C=CC=CC3=NC4=CC=CC=C42

Origin of Product

United States

Preparation Methods

Nucleophilic Aromatic Substitution: Core Synthesis Strategy

The foundational approach to synthesizing N-(4-ethylphenyl)acridin-9-amine involves the reaction of 9-chloroacridine with 4-ethylphenylamine. This method aligns with procedures documented for structurally similar acridine derivatives, such as N-(5-substituted phenyl-1,3,4-thiadiazol-2-yl)acridin-9-amine and N-(4-azidophenyl)acridin-9-amine.

Reaction Mechanism and Conditions

The reaction proceeds via nucleophilic aromatic substitution, where the amine group of 4-ethylphenylamine displaces the chlorine atom at the 9-position of acridine. Key parameters include:

  • Solvent : Polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF) enhance reactivity by stabilizing transition states.
  • Temperature : Reactions are typically conducted at 25–30°C for 24–30 hours, though reflux conditions (e.g., 80–100°C) may accelerate kinetics in certain cases.
  • Workup : Post-reaction, the mixture is diluted with water, basified with aqueous potassium hydroxide, and filtered. Recrystallization from DMF-ethanol mixtures yields pure product.

Comparative Synthesis Protocols

To contextualize the preparation of this compound, Table 1 summarizes synthesis conditions for analogous acridine derivatives:

Table 1: Synthesis Parameters for Selected Acridine Derivatives
Compound Amine Reactant Solvent Temperature (°C) Time (h) Yield (%) Reference
This compound* 4-Ethylphenylamine NMP 25–30 24–30 50–60
N-(4-Azidophenyl)acridin-9-amine 4-Azidoaniline DMF Reflux 12 65
N-(5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl)acridin-9-amine 5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine NMP 25–30 24–30 53

*Hypothetical data extrapolated from analogous syntheses.

Key observations:

  • Solvent Choice : NMP and DMF are preferred for their high boiling points and ability to dissolve aromatic amines.
  • Temperature Trade-offs : Room-temperature reactions minimize side products but require longer durations, while reflux conditions improve kinetics at the cost of potential decomposition.
  • Yield Variability : Substituent electronic effects influence yields. Electron-donating groups (e.g., ethyl) may enhance nucleophilicity compared to electron-withdrawing groups (e.g., azido).

Experimental Optimization and Challenges

Solvent and Base Effects

In the synthesis of N-(5-substituted phenyl-1,3,4-thiadiazol-2-yl)acridin-9-amine derivatives, the use of NMP as a solvent facilitated a 53–65% yield at ambient temperatures. Similarly, DMF under reflux conditions achieved 65% yield for N-(4-azidophenyl)acridin-9-amine. For this compound, NMP is hypothesized to offer comparable efficiency, though empirical validation is needed.

Purification Techniques

Recrystallization from DMF-ethanol (9:1) mixtures is standard for isolating acridine derivatives. Chromatographic methods, though effective, are less commonly reported due to the compounds’ limited solubility in non-polar eluents.

Spectroscopic Characterization

While specific data for this compound are unavailable, analogous compounds exhibit:

  • ¹H NMR : Aromatic protons in the δ 7.2–8.6 ppm range, with NH signals near δ 9.7–11.6 ppm.
  • ESI-MS : Molecular ion peaks consistent with [M+H]⁺ or [M-H]⁻, depending on ionization conditions.

Mechanistic Insights and Side Reactions

The substitution at the 9-position of acridine is favored due to the electron-deficient nature of the aromatic ring, which activates the chlorine atom toward nucleophilic attack. Potential side reactions include:

  • Diacridinylamine Formation : Competitive coupling of 9-chloroacridine with excess amine.
  • Oxidation : Acridine derivatives are prone to oxidation under aerobic conditions, necessitating inert atmospheres for sensitive reactions.

Industrial and Scalability Considerations

Scalability of this compound synthesis depends on:

  • Cost of 9-Chloroacridine : As a specialty chemical, its availability impacts large-scale production.
  • Waste Management : Halogenated byproducts (e.g., HCl) require neutralization and disposal protocols.

Chemical Reactions Analysis

N-(4-ethylphenyl)acridin-9-amine undergoes various chemical reactions, including:

Scientific Research Applications

N-(4-ethylphenyl)acridin-9-amine is a synthetic compound derived from acridine, a tricyclic aromatic compound known for its broad biological activities. Research indicates that the addition of a 4-ethylphenyl group to the nitrogen atom of the acridine core can alter the compound's physicochemical properties, which may affect its solubility, stability, and interactions with biological systems.

Scientific Research Applications

N-(4-ethylphenyl)acridin-9-amine, as an acridine derivative, is investigated for its use in pharmaceutical development and other applications. Acridine derivatives have shown promise in various medical and industrial fields.

Pharmaceutical Development

  • Due to its anticancer and antimicrobial properties, N-(4-ethylphenyl)acridin-9-amine has potential applications in pharmaceutical development.
  • Acridine derivatives are studied for their potential as anticancer, antimicrobial, and antiviral agents.

Biological Studies

  • N-(4-ethylphenyl)acridin-9-amine interacts with biological macromolecules such as DNA and proteins.
  • Acridine derivatives' ability to intercalate into DNA makes them useful for studying DNA interactions and as potential anticancer agents.
  • 9-aminoacridine derivatives have been synthesized for their potential to inhibit cholinesterases, which play a key role in Alzheimer’s disease .

Acridine Derivatives as Topoisomerase Poisons

  • Acridine-4-carboxamides are a series of DNA intercalating topoisomerase poisons .
  • N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA) has undergone extensive clinical trials, whereas others show no biological activity despite maintaining high DNA-binding affinity .
  • Specific interactions between the side chain and DNA are sensed by topoisomerase II in the ternary complex .

Other applications

  • Acridine derivatives are used as dyes and fluorescent materials for visualizing biomolecules.
  • They are also used in laser technologies.

Chemical Properties and Reactions

N-(4-ethoxyphenyl)acridin-9-amine (note the slight difference in substituent group) undergoes chemical reactions such as oxidation, reduction, and substitution.

  • Oxidation Oxidation involves adding oxygen or removing hydrogen, often using agents like potassium permanganate and hydrogen peroxide.
  • Reduction Reduction involves adding hydrogen or removing oxygen, often using agents like sodium borohydride and lithium aluminum hydride.
  • Substitution Substitution involves replacing one atom or group of atoms with another, often using reagents like halogens and nucleophiles; electrophilic substitution involves replacing a hydrogen atom with an electrophile.

These reactions are crucial for modifying the compound to improve its biological activity or alter its pharmacokinetic properties.

Comparisons with Other Acridine Derivatives

N-(4-ethylphenyl)acridin-9-amine shares structural similarities with other acridine derivatives, with distinct structure features and unique properties:

Compound NameStructure FeaturesUnique Properties
9-aminoacridineAmino group at position 9Known for strong DNA intercalation properties
AmsacrineContains a methoxy groupPotent topoisomerase II inhibitor
N-(3-dimethylaminopropyl)acridineDimethylamino substitution at position 3Exhibits strong cytotoxic effects against cancer cells
N-(4-chlorophenyl)acridin-9-amineChlorophenyl substitutionEnhanced anti-inflammatory activity

Mechanism of Action

The primary mechanism of action of N-(4-ethylphenyl)acridin-9-amine involves DNA intercalation. The planar structure of the acridine ring allows it to insert between DNA base pairs, disrupting the helical structure and inhibiting the activity of enzymes such as topoisomerase and telomerase . This disruption can lead to the inhibition of DNA replication and transcription, ultimately resulting in cell death.

Comparison with Similar Compounds

Comparison with Similar Acridin-9-amine Derivatives

Key Trends :

  • Electron-donating groups (e.g., methoxy, ethyl) correlate with improved DNA intercalation and anticancer activity .
  • Halogenated substituents (e.g., Cl, F) reduce yields (9–21%) but enhance antibacterial potency .
  • Heterocyclic extensions (e.g., quinoxaline) introduce steric bulk, enabling multi-target interactions .
Anticancer Activity
  • N-(3,5-Dimethoxyphenyl)acridin-9-amine (G4) : Demonstrated potent antiproliferative effects against HL60 leukemia cells (IC50 < 10 µM) via DNA damage and apoptosis induction. Methoxy groups enhance planarity, improving DNA binding .
  • Quinoxaline-Acridine Hybrids: Exhibited IC50 values < 70% cell viability in MTT assays, outperforming ampicillin controls .
Antibacterial Activity
  • Chlorophenyl Derivatives : Showed broad-spectrum activity against Gram-positive bacteria, attributed to membrane disruption .
  • Thiophenyl Analogues : Lower efficacy compared to halogenated derivatives, suggesting electron-withdrawing groups enhance microbial targeting .

Structural-Activity Relationships (SAR)

  • Planarity: Flat acridine cores (e.g., G4) favor DNA intercalation, while non-planar tautomers (e.g., imino forms) reduce binding .
  • Lipophilicity : Ethyl and methyl groups improve cellular uptake but may increase toxicity risks .
  • Solubility : Methoxy and piperazinyl groups enhance aqueous solubility, critical for drug formulation .

Data Tables

Table 1: Comparative Anticancer Activity

Compound Cell Line (IC50) Mechanism Reference
N-(3,5-Dimethoxyphenyl)acridin-9-amine HL60: <10 µM DNA intercalation
Quinoxaline-Acridine Hybrids MCF-7: 15–25 µM Topoisomerase inhibition
N-(4-Ethylphenyl)acridin-9-amine Not reported Hypothesized DNA binding

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-ethylphenyl)acridin-9-amine, and how can reaction conditions be controlled to maximize yield and purity?

  • Methodological Answer : The compound can be synthesized via nucleophilic displacement reactions using 9-chloroacridine and 4-ethylphenylamine. Key parameters include:

  • Solvent selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance nucleophilicity.
  • Temperature : Maintain 80–100°C to accelerate substitution while avoiding decomposition.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol improves purity (>95%).
  • Yield optimization : Stoichiometric excess of 4-ethylphenylamine (1.2–1.5 eq) and inert atmosphere (N₂/Ar) prevent side reactions .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic and chromatographic techniques?

  • Methodological Answer :

  • HPLC : Reverse-phase C18 column (acetonitrile/water mobile phase, UV detection at 255 nm) confirms purity (≥98%) and identifies impurities .
  • NMR : ¹H NMR (DMSO-d₆) should show aromatic proton signals (δ 7.5–8.9 ppm) for the acridine core and ethylphenyl substituent (δ 1.2–1.4 ppm for CH₃, δ 2.6–2.8 ppm for CH₂).
  • Mass spectrometry : ESI-MS (positive mode) verifies molecular ion peaks (expected [M+H]⁺ at m/z 285.2) .

Advanced Research Questions

Q. What in vitro models are appropriate for evaluating the anticancer potential of this compound, and how do its activity profiles compare to structurally related acridine derivatives?

  • Methodological Answer :

  • Cell lines : Use human cancer cell lines (e.g., MCF-7, HeLa, A549) for cytotoxicity assays (MTT or SRB).
  • Comparative analysis : Benchmark against analogs like N-(3,5-dimethoxyphenyl)acridin-9-amine, which showed IC₅₀ values of 2–10 μM in breast cancer models.
  • Mechanistic studies : DNA intercalation assays (ethidium bromide displacement) and topoisomerase inhibition tests clarify mode of action .

Q. How does the electronic configuration of the acridine core influence the binding affinity of this compound to biological targets such as DNA or specific enzymes?

  • Methodological Answer :

  • Computational modeling : Density Functional Theory (DFT) calculates HOMO/LUMO energies to predict intercalation potential. The ethylphenyl group’s electron-donating effects may enhance π-π stacking with DNA base pairs.
  • Experimental validation : Fluorescence quenching assays with ctDNA quantify binding constants (Kb). Compare results to methylphenyl analogs to isolate substituent effects .

Q. What strategies can resolve contradictions in reported biological activity data for acridine-based compounds, particularly regarding cytotoxicity versus therapeutic index?

  • Methodological Answer :

  • Dose-response profiling : Perform parallel assays on cancerous vs. non-cancerous cells (e.g., HEK293) to determine selectivity ratios.
  • Metabolic stability : Assess hepatic microsomal stability (e.g., CYP450 inhibition) to differentiate intrinsic toxicity from metabolic activation.
  • Structural tuning : Introduce hydrophilic groups (e.g., hydroxyl or carboxyl) to reduce off-target effects while retaining DNA-binding capacity .

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